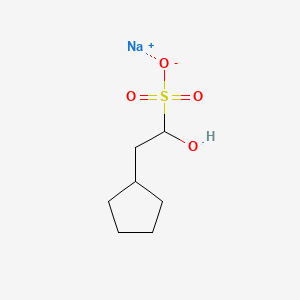
2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate is an organic compound with the molecular formula C10H19NO4. It is a versatile chemical used in various fields, including organic synthesis, pharmaceuticals, and industrial applications. This compound is known for its unique structure, which includes a dimethylamino group, an ethoxy group, and an acetoacetate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate typically involves the reaction of 2-(2-(Dimethylamino)ethoxy)ethanol with acetoacetic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include catalysts such as acids or bases to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness. The raw materials, including 2-(2-(Dimethylamino)ethoxy)ethanol and acetoacetic acid, are reacted in large reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality.
化学反应分析
Types of Reactions
2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the acetoacetate moiety to alcohols or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学研究应用
2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, especially in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and versatility.
作用机制
The mechanism of action of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate involves its interaction with various molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers. The acetoacetate moiety can undergo keto-enol tautomerism, which plays a crucial role in its reactivity. These interactions enable the compound to participate in a wide range of chemical transformations, making it valuable in synthetic chemistry.
相似化合物的比较
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares the dimethylamino and ethoxy groups but lacks the acetoacetate moiety.
Ethyl acetoacetate: It contains the acetoacetate moiety but lacks the dimethylamino and ethoxy groups.
Dimethylaminoethanol: This compound has the dimethylamino group but lacks the ethoxy and acetoacetate groups.
Uniqueness
2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate is unique due to its combination of functional groups, which imparts distinct reactivity and versatility. The presence of both the dimethylamino and acetoacetate moieties allows it to participate in a broader range of chemical reactions compared to its similar counterparts.
属性
CAS 编号 |
85604-87-1 |
|---|---|
分子式 |
C10H19NO4 |
分子量 |
217.26 g/mol |
IUPAC 名称 |
2-[2-(dimethylamino)ethoxy]ethyl 3-oxobutanoate |
InChI |
InChI=1S/C10H19NO4/c1-9(12)8-10(13)15-7-6-14-5-4-11(2)3/h4-8H2,1-3H3 |
InChI 键 |
GIJVAQNLTSPVGC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(=O)OCCOCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


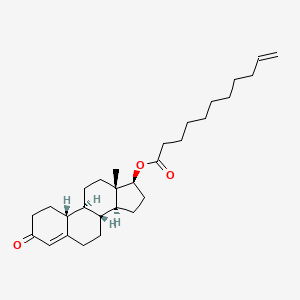
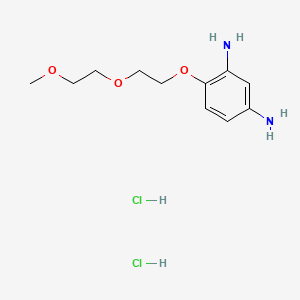
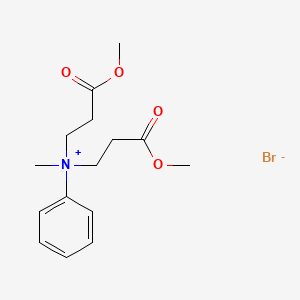
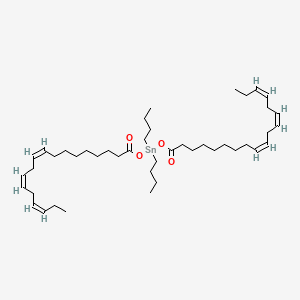

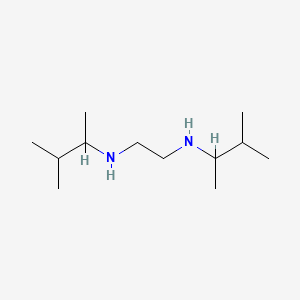
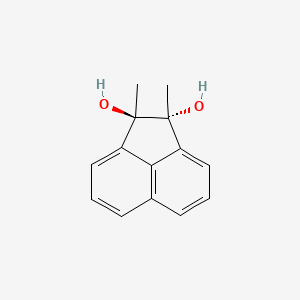
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)


